molecular formula C₈₅H₁₃₉N₂₇O₃₅S B612718 H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH CAS No. 154444-97-0

H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH

Cat. No. B612718
M. Wt: 2131.24
InChI Key:
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Description

Synthesis Analysis

The synthesis of this peptide would involve the stepwise addition of amino acids in the sequence. Each amino acid is added to the growing peptide chain in a reaction that forms a peptide bond. The process is repeated until all the amino acids have been added .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of amino acids and the nature of the peptide bonds that link them together. The structure can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this peptide would largely depend on the functional groups present in the amino acids. For example, the side chains of the amino acids can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this peptide would depend on the properties of the individual amino acids and the overall structure of the peptide. These properties can include solubility, stability, and reactivity .

Scientific Research Applications

PART 2: CONVERSION OF THE ACTIVE DOMAIN OF NATURAL OPOSSUM LETHAL TOXIN NEUTRALIZING FACTOR TO A SYNTHETIC PEPTIDE, LT-10

The LT-10 peptide, derived from the natural opossum lethal toxin neutralizing factor (LTNF), demonstrates remarkable anti-lethal activity against a spectrum of toxins from animal, plant, and bacterial sources. Synthetic versions of this peptide, such as LT-10 and LT-15, have shown potential as universal therapy agents, providing effective anti-venom and anti-toxin treatment options. The ability to chemically synthesize these peptides like LT-10 in abundance marks a significant advancement in developing universal therapeutic strategies against various intoxications (Lipps, 2008).

Triennial Lactation Symposium: Mammary metabolism of amino acids in dairy cows

In dairy cows, the mammary gland's metabolism of essential amino acids (EAAs) is a complex process crucial for milk protein synthesis. Amino acids like Arg, Leu, Lys, and Thr show varying patterns of utilization and conversion, providing insights into the metabolic pathways and efficiencies of the mammary gland. This comprehensive review highlights the intricate mechanisms of EAA utilization and the potential for optimizing dairy cow nutrition for improved lactation performance (Lapierre et al., 2012).

Excitatory amino acid transmitters and their receptors in neural circuits of the cerebral neocortex

This paper delves into the role of excitatory amino acids like glutamate (Glu) and aspartate (Asp) as key neurotransmitters in the neocortex. The study reviews extensive research demonstrating the involvement of Glu/Asp in synaptic transmission and their interaction with specific neural circuits and receptors in the neocortex. The findings contribute significantly to understanding the functional architecture of the neocortex and the role of these amino acids in neural information processing (Tsumoto, 1990).

Arg462Gln and Asp541Glu polymorphisms in ribonuclease L and prostate cancer risk: a meta-analysis

This meta-analysis investigates the association between ribonuclease L (RNASEL) gene polymorphisms, specifically Arg462Gln and Asp541Glu, and prostate cancer risk. The results indicate that these polymorphisms are associated with prostate cancer risk, highlighting their potential role as low-penetrance prostate cancer susceptibility biomarkers. The study provides crucial insights into the genetic factors contributing to prostate cancer, paving the way for more targeted research and potential therapeutic interventions (Mi et al., 2010).

Safety And Hazards

The safety and hazards associated with this peptide would depend on various factors including its biological activity, the dose used, and the route of administration. It’s always important to handle peptides with care and use appropriate safety measures .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H139N27O35S/c1-9-38(4)64(81(144)112-65(41(7)114)82(145)97-40(6)83(146)147)111-80(143)56(35-113)110-73(136)49(23-27-148-8)98-66(129)39(5)96-68(131)46(17-20-57(115)116)102-76(139)52(30-60(121)122)107-72(135)48(19-22-59(119)120)101-71(134)47(18-21-58(117)118)103-77(140)53(31-61(123)124)109-79(142)55(33-63(127)128)108-75(138)51(29-42-34-92-36-95-42)105-74(137)50(28-37(2)3)104-78(141)54(32-62(125)126)106-70(133)44(15-10-11-24-86)100-69(132)45(16-13-26-94-85(90)91)99-67(130)43(87)14-12-25-93-84(88)89/h34,36-41,43-56,64-65,113-114H,9-33,35,86-87H2,1-8H3,(H,92,95)(H,96,131)(H,97,145)(H,98,129)(H,99,130)(H,100,132)(H,101,134)(H,102,139)(H,103,140)(H,104,141)(H,105,137)(H,106,133)(H,107,135)(H,108,138)(H,109,142)(H,110,136)(H,111,143)(H,112,144)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)(H4,88,89,93)(H4,90,91,94)/t38-,39-,40-,41+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNUIDBXUOTUMT-LVTIADEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H139N27O35S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745594
Record name L-Arginyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-histidyl-L-alpha-aspartyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alanyl-L-methionyl-L-seryl-L-isoleucyl-L-threonyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2131.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH

CAS RN

154444-97-0
Record name L-Arginyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-histidyl-L-alpha-aspartyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alanyl-L-methionyl-L-seryl-L-isoleucyl-L-threonyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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